molecular formula C8H9Cl3N2 B3346821 Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- CAS No. 124420-59-3

Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)-

Cat. No.: B3346821
CAS No.: 124420-59-3
M. Wt: 239.5 g/mol
InChI Key: UDWRKJPIGOEGHT-UHFFFAOYSA-N
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Description

Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- is a heterocyclic aromatic compound featuring a pyridazine ring substituted with chlorine atoms and a 2-chloro-1,1-dimethylethyl group. Pyridazines are known for their diverse biological activities and are used in various fields including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- typically involves the chlorination of a pyridazine precursor. One common method includes the reaction of 3,4-dichloropyridazine with 2-chloro-1,1-dimethylethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Types of Reactions:

    Substitution Reactions: Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with fewer chlorine atoms or altered functional groups.

Scientific Research Applications

Chemistry: Pyridazine derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is studied for its potential use in developing new drugs targeting specific enzymes or receptors.

Industry: In the agrochemical industry, pyridazine derivatives are used in the formulation of pesticides and herbicides due to their ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atoms and the bulky 2-chloro-1,1-dimethylethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor sites, leading to its biological effects.

Comparison with Similar Compounds

    Pyridazine: The parent compound without the chlorine and 2-chloro-1,1-dimethylethyl substitutions.

    3,6-Dichloropyridazine: A simpler derivative with only chlorine substitutions.

    Pyrimidine and Pyrazine: Other diazine compounds with different nitrogen atom positions.

Uniqueness: Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the bulky alkyl group enhances its reactivity and potential as a pharmacophore in drug design.

Properties

IUPAC Name

3,4-dichloro-6-(1-chloro-2-methylpropan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,4-9)6-3-5(10)7(11)13-12-6/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRKJPIGOEGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NN=C(C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154357
Record name Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124420-59-3
Record name Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,4-dichloro-6-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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